molecular formula C10H17NO2 B1487905 1-Cyclobutylpiperidine-3-carboxylic acid CAS No. 1487241-38-2

1-Cyclobutylpiperidine-3-carboxylic acid

货号: B1487905
CAS 编号: 1487241-38-2
分子量: 183.25 g/mol
InChI 键: INJUFMVVHNZULE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclobutylpiperidine-3-carboxylic acid is a nipecotic acid derivative of significant interest in medicinal chemistry and neuroscience research. Nipecotic acid, or piperidine-3-carboxylic acid, is a well-known scaffold recognized for its role as a gamma-aminobutyric acid (GABA) reuptake inhibitor . This action modulates GABAergic neurotransmission, which is a critical target for investigating therapeutic agents for neurological disorders, including Alzheimer's disease . The cyclobutyl substitution on the piperidine nitrogen is a key structural feature that can be explored to optimize the compound's pharmacokinetic properties, lipophilicity, and binding affinity for target receptors. Researchers are increasingly focused on developing multi-targeting directed ligands (MTDLs) for complex neurodegenerative diseases. Compounds based on the piperidine-3-carboxylic acid core have been investigated not only for their activity on the GABA system but also for their potential antioxidant and anti-inflammatory properties, as well as their inhibitory activity against acetylcholinesterase (AChE) . The specific stereochemistry of the molecule is crucial for its biological activity; for instance, the (R)-enantiomer of related compounds is often synthesized and studied separately to characterize its unique pharmacological profile . As a building block in organic synthesis, this compound serves as a versatile precursor for the development of more complex molecules, including amides and esters, for structure-activity relationship (SAR) studies . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-cyclobutylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJUFMVVHNZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Diastereoselective Synthesis via Cyclobutane Carboxylic Acid Scaffolds

A prominent approach to preparing cyclobutane-based amino acids involves diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. One such method, reported by Majima et al. (2021), describes a scalable synthesis of cis-3-(2-tert-butoxy-2-oxoethyl)cyclobutane-1-carboxylic acid derivatives, which are closely related to the target compound's core structure.

  • Key Steps:
    • Hydrogenation under mild conditions (0.85 MPa hydrogen pressure, room temperature) using 5% Pd/C catalyst to reduce precursors.
    • Formation of diastereomeric salts with (S)-1-phenylethylamine to facilitate crystallization and purification, achieving high diastereoselectivity (99.8:0.2 dr).
    • Filtration and vacuum drying yield the purified cyclobutane carboxylic acid derivatives.

This method emphasizes precise stereochemical control and scalability, which are essential for preparing cyclobutyl amino acid derivatives with defined stereochemistry.

Cyclobutane Ring Construction via Functional Group Transformations

Another approach involves the synthesis of cyclobutane derivatives starting from cyclobutanone precursors, which are then functionalized to introduce the carboxylic acid and amino groups.

  • From 3-Oxo-1-cyclobutane-carboxylic Acid Precursors:
    • A patented method (CN101555205B) details the preparation of 3-oxo-1-cyclobutane-carboxylic acid via hydrolysis and rearrangement of diesters under reflux with hydrochloric acid (20-25% concentration) at 100 °C for 45-55 hours.
    • The process involves filtering insolubles, ether extraction, drying over sodium sulfate, and solvent removal to isolate the acid with yields ranging from 49.1% to 92.1% depending on ester substituents.
    • This method provides a robust route to cyclobutanone carboxylic acid intermediates, which can be further elaborated to the desired amino acid.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Stereochemical Control Scalability Notes
Diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid Cyclobutane carboxylic acid derivatives Pd/C hydrogenation, (S)-1-phenylethylamine salt formation Not specified (scalable) High (99.8:0.2 dr) Yes Suitable for stereoselective amino acid synthesis
Hydrolysis of diesters to 3-oxo-1-cyclobutane-carboxylic acid Diesters of cyclobutane dicarboxylic acid Reflux with 20-25% HCl, 100 °C, 45-55 h 49.1 - 92.1 Not specified Yes Robust method for cyclobutanone acid intermediates
Trifluoromethylation and deoxygenation of cyclobutanone derivatives 3-Oxocyclobutane-1-carboxylic acid derivatives TMSCF3, CsF, Bu3SnH, hydrogenation Not specified Cis-selective Yes Enables functional group diversification
β-Lactam intermediates from cycloalkene cycloaddition cis,cis-1,3-cyclooctadiene Chlorosulfonyl isocyanate, HCl(g) cleavage High yield for related β-amino acids Not specified Moderate Applicable to cyclic amino acid derivatives

Summary of Research Findings

  • The preparation of 1-Cyclobutylpiperidine-3-carboxylic acid involves key synthetic challenges including cyclobutane ring construction, stereochemical control, and functional group introduction.
  • Diastereoselective hydrogenation and salt formation methods provide highly stereoselective routes to cyclobutane carboxylic acid derivatives, which can be further functionalized to piperidine amino acids.
  • Hydrolysis and rearrangement of diesters under acidic reflux conditions offer a reliable pathway to cyclobutanone carboxylic acid intermediates.
  • Functionalization strategies such as trifluoromethylation followed by deoxygenation expand the chemical diversity and potential biological applications of cyclobutane amino acids.
  • Related β-lactam ring-opening methodologies demonstrate alternative synthetic routes that could be adapted for piperidine-containing cyclobutane amino acids.

化学反应分析

Types of Reactions: 1-Cyclobutylpiperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemical Properties and Structure

1-Cyclobutylpiperidine-3-carboxylic acid is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 183.25 g/mol. Its carboxylic acid functional group enhances its interaction with biological targets, making it a candidate for various applications.

Medicinal Chemistry

CBPCA has been investigated for its potential as a pharmacological agent due to its ability to modulate neurotransmitter receptors. The compound's structure allows it to interact effectively with the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.

Case Study: CNS Drug Development

  • A study evaluated the efficacy of CBPCA derivatives in inhibiting specific neurotransmitter receptors. The results indicated that modifications to the cyclobutane ring significantly affected binding affinity and selectivity, suggesting pathways for optimizing CNS-active compounds .

Drug Design and Development

The compound serves as a bioisostere in drug design, replacing other functional groups to enhance pharmacokinetic properties while maintaining biological activity. Its carboxylic acid moiety can form hydrogen bonds and electrostatic interactions, crucial for drug-target interactions.

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (Ki)Modification Type
CBPCA50 nMCyclobutane modification
Parent Compound200 nMStandard carboxylic acid
Derivative A30 nMAlkyl chain extension

This table illustrates how modifications to CBPCA can lead to improved binding affinities compared to its parent compound.

Crosslinking Applications

CBPCA can be utilized in crosslinking reactions involving carbodiimide chemistry, facilitating the conjugation of peptides and proteins. This application is vital in the development of biomolecular probes and therapeutic agents.

Case Study: Protein Conjugation

  • In an experiment, CBPCA was used as a crosslinker between a peptide antigen and a carrier protein. The resulting conjugate demonstrated enhanced immunogenicity, indicating its potential use in vaccine development .

Potential Industrial Applications

Beyond medicinal uses, CBPCA may find applications in the synthesis of polymers and materials science due to its reactive carboxylic acid group. This property allows it to participate in various chemical reactions essential for creating novel materials.

Table 2: Industrial Applications of CBPCA

Application AreaDescription
Polymer SynthesisUsed as a monomer for creating functional polymers
Material SciencePotential use in developing smart materials

作用机制

The mechanism by which 1-Cyclobutylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: 3-Piperidinecarboxylic Acid

Key Differences :

  • Substituents : 3-Piperidinecarboxylic acid lacks the cyclobutyl group on the nitrogen atom, resulting in reduced steric hindrance and lipophilicity compared to 1-cyclobutylpiperidine-3-carboxylic acid .
  • Applications : 3-Piperidinecarboxylic acid is primarily used in laboratory synthesis, whereas the cyclobutyl analog may exhibit enhanced binding affinity in biological systems due to its rigid, strained ring.
Property This compound 3-Piperidinecarboxylic Acid
CAS No. Not available 498-95-3
Molecular Formula C₁₀H₁₇NO₂ (hypothetical) C₆H₁₁NO₂
Key Functional Groups Cyclobutyl, carboxylic acid Carboxylic acid
Steric Complexity High (due to cyclobutyl) Low

Cyclobutane-Containing Analogs

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
  • Structure: Cyclobutane backbone with amino and carboxylic acid groups .
  • Biological Activity: Demonstrates tumor-seeking properties in preclinical models, likely due to amino acid transporter uptake .
  • Divergence : Unlike this compound, ACBC lacks the piperidine ring, which may limit its utility in targeting amine-specific receptors.
1-Benzylcyclobutane-1-carboxylic Acid
  • Structure : Cyclobutane substituted with benzyl and carboxylic acid groups .

Piperidine-Based Analogs

1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride
  • Structure : Cyclopentyl group replaces cyclobutyl; hydrochloride salt enhances solubility .
  • Impact of Ring Size : Cyclopentyl’s larger, less strained ring may improve metabolic stability compared to the cyclobutyl analog.
Property This compound 1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride
CAS No. Not available 1185293-17-7
Molecular Formula C₁₀H₁₇NO₂ C₁₁H₂₀ClNO₂
Ring Strain High (cyclobutyl) Low (cyclopentyl)
Solubility Moderate (free base) High (hydrochloride salt)
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic Acid
  • Structure : Boc-protected amine and ethyl substituent .
  • Functional Differences : The Boc group blocks the amine, altering reactivity and pharmacokinetics compared to the cyclobutyl analog’s unprotected amine.

Pharmacological Potential

  • Enzyme Inhibition : The carboxypiperidine compound in inhibits PDE5, suggesting that piperidine-3-carboxylic acid derivatives may target enzymes or receptors .
  • Diagnostic Utility: ACBC’s tumor-targeting ability implies that this compound could be explored for similar applications with improved tissue penetration due to its piperidine scaffold.

常见问题

Q. What are the common synthetic routes for 1-Cyclobutylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions or the coupling of cyclobutyl groups to piperidine-3-carboxylic acid precursors. For example, tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) protecting groups are often employed to stabilize intermediates during multi-step syntheses . Optimization strategies include:
  • Catalyst Selection : Palladium-based catalysts or coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Temperature Control : Maintaining reactions at 0–25°C to minimize side reactions.
  • Solvent Systems : Polar aprotic solvents like DMF or dichloromethane for improved solubility.
    A comparative analysis of reaction conditions is summarized below:
Reaction StepCatalyst/SolventYield (%)Reference
Cyclobutyl couplingPd(OAc)₂, DMF75–85
Deprotection (Boc)TFA/DCM90–95

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in research settings?

  • Methodological Answer : Structural validation and purity assessment require orthogonal analytical methods:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclobutyl and piperidine ring connectivity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity ≥95% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification.
    Critical parameters for reproducibility include column type (C18), mobile phase (acetonitrile/water with 0.1% TFA), and flow rate (1.0 mL/min) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability inconsistencies often arise from differences in storage protocols or environmental exposure. To reconcile
  • Controlled Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months) to monitor decomposition products via HPLC .
  • Oxidative Stress Testing : Expose the compound to hydrogen peroxide or UV light to identify vulnerable functional groups (e.g., cyclobutyl ring strain) .
  • Batch Consistency Analysis : Use peptide content analysis (if applicable) to minimize variability in salt or solvent residues .

Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications and biological assays:
  • Analog Design : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or modify the cyclobutyl ring (e.g., fluorination) to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking to predict binding affinities toward target receptors (e.g., enzymes or GPCRs).
  • In Vitro Assays : Test analogs in enzyme inhibition or cell viability assays. For example, derivatives with indazole or pyrazine moieties have shown enhanced bioactivity in related compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from varying experimental conditions (e.g., pH, temperature). To resolve:
  • Solvent Screening : Use standardized protocols (e.g., shake-flask method) at 25°C to measure solubility in water, DMSO, and ethanol.
  • pH-Dependent Studies : Adjust pH with HCl/NaOH to determine ionization effects on solubility.
  • Cross-Validation : Compare results with computational predictions (e.g., LogP values from PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。